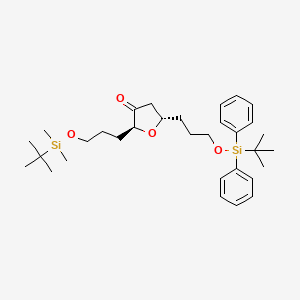

(2S,5S)-2-(3-((Tert-butyldimethylsilyl)oxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)dihydrofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,5S)-2-(3-((Tert-butyldimethylsilyl)oxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)dihydrofuran-3(2H)-one is a useful research compound. Its molecular formula is C32H50O4Si2 and its molecular weight is 554.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2S,5S)-2-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)dihydrofuran-3(2H)-one , also known by its CAS number 1854902-82-1, is a synthetic organic molecule that has garnered interest in various fields of biological research. Its structural characteristics suggest potential applications in medicinal chemistry, particularly due to the presence of silyl ether groups which can influence biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C32H52O4Si2, with a molecular weight of 556.93 g/mol. The compound features a dihydrofuran backbone, which is known for its reactivity and versatility in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C32H52O4Si2 |

| Molecular Weight | 556.93 g/mol |

| CAS Number | 1854902-82-1 |

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular processes. The presence of tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups may enhance its solubility and stability, making it a candidate for further pharmacological studies.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, related silylated compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized derivatives of this compound and evaluated their cytotoxicity against several cancer cell lines. Results indicated that modifications to the silyl groups significantly affected biological activity, suggesting that the steric and electronic properties of these groups are crucial for efficacy .

- Mechanism of Action : Research has demonstrated that similar dihydrofuran derivatives can induce apoptosis through the activation of caspase pathways. This suggests that this compound may exert similar effects, potentially leading to targeted cancer therapies .

- In Vitro Studies : In vitro studies have shown that this compound can inhibit specific kinases involved in cancer progression. For example, inhibition of the PI3K/Akt pathway has been observed, which is critical in regulating cell survival and growth .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds similar to dihydrofuran-3(2H)-ones exhibit antioxidant activity. For instance, studies have shown that certain furanones can protect against oxidative stress by scavenging free radicals. This has implications for developing therapeutic agents against diseases characterized by oxidative damage, such as neurodegenerative disorders and cataracts .

2. Drug Development

Dihydrofuran derivatives are being explored as potential drug candidates due to their ability to modulate biological pathways. The specific compound under discussion has been synthesized and evaluated for its pharmacological properties, including anti-inflammatory and anti-cancer activities. The ability to modify the silyl groups can enhance bioavailability and selectivity towards specific biological targets .

3. Prodrug Formation

The silyl ether functionalities in the compound can be utilized to create prodrugs that improve solubility and stability of active pharmaceutical ingredients (APIs). This strategy is particularly useful in enhancing the pharmacokinetic profiles of drugs that otherwise exhibit poor bioavailability .

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis, particularly in constructing complex molecules through various reactions such as aldol reactions and cycloadditions. Its unique structure allows for selective functionalization, which is crucial in synthesizing more complex organic compounds .

2. Catalytic Reactions

The presence of silyl groups facilitates participation in catalytic reactions, making it suitable for use in asymmetric synthesis where chiral centers are required. This property is beneficial for producing enantiomerically pure compounds that are essential in pharmaceuticals .

Material Science Applications

1. Polymer Chemistry

The compound's structural features allow it to be integrated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing into its potential use as a monomer or additive in creating advanced materials with tailored properties for specific applications .

2. Coatings and Adhesives

Due to its chemical stability and functional groups, this compound can be utilized in formulating coatings and adhesives that require durability and resistance to environmental factors. Its incorporation into formulations can lead to improved performance characteristics .

Case Studies

Properties

Molecular Formula |

C32H50O4Si2 |

|---|---|

Molecular Weight |

554.9 g/mol |

IUPAC Name |

(2S,5S)-2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]oxolan-3-one |

InChI |

InChI=1S/C32H50O4Si2/c1-31(2,3)37(7,8)34-23-16-22-30-29(33)25-26(36-30)17-15-24-35-38(32(4,5)6,27-18-11-9-12-19-27)28-20-13-10-14-21-28/h9-14,18-21,26,30H,15-17,22-25H2,1-8H3/t26-,30-/m0/s1 |

InChI Key |

WPXRMTIUBSCUEY-YZNIXAGQSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCCC[C@H]1C(=O)C[C@@H](O1)CCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCC1C(=O)CC(O1)CCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.